molecular formula C10H17NO2 B2657309 Ethyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate CAS No. 2107009-21-0

Ethyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate

Cat. No. B2657309
CAS RN: 2107009-21-0
M. Wt: 183.251
InChI Key: WFGBKWLZDFRZDW-UHFFFAOYSA-N
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Description

Ethyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate, also known as PCET, is a cyclic proline derivative that has gained significant attention in the scientific community for its potential applications in various fields. It is a versatile molecule that can be synthesized using several methods, and its mechanism of action and physiological effects have been extensively studied.

Scientific Research Applications

Ethyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate has been extensively studied for its potential applications in various fields, including organic synthesis, asymmetric catalysis, and drug discovery. It has been used as a chiral auxiliary in the synthesis of various compounds, including amino acids, peptides, and alkaloids. Ethyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate has also been used as a ligand in asymmetric catalysis, where it has shown excellent enantioselectivity in various reactions. In drug discovery, Ethyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate has been studied for its potential as a drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.

Mechanism of Action

The mechanism of action of Ethyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate is not fully understood, but it is believed to act as a proline mimic, which can interact with proline-binding proteins and enzymes. Ethyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate can also act as a hydrogen bond donor and acceptor, which can facilitate interactions with other molecules. It has been suggested that Ethyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate can modulate protein-protein interactions and enzyme activity, which can lead to various physiological effects.
Biochemical and Physiological Effects:
Ethyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. It has also been shown to enhance cognitive function and memory in animal models. Ethyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate has been suggested to modulate the activity of various enzymes and proteins, including acetylcholinesterase, monoamine oxidase, and beta-amyloid protein. These effects suggest that Ethyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate has potential therapeutic applications for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.

Advantages and Limitations for Lab Experiments

Ethyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate has several advantages for lab experiments, including its high yield and purity, ease of synthesis, and versatility. It can be used as a chiral auxiliary in various reactions, and its enantioselectivity has been shown to be excellent. However, Ethyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations should be taken into consideration when designing experiments using Ethyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate.

Future Directions

Ethyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate has shown great potential for various applications, and future research should focus on exploring its full potential. Some possible future directions include the development of new synthesis methods, the study of its mechanism of action, and the exploration of its potential therapeutic applications. Ethyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate could also be used as a tool for the study of protein-protein interactions and enzyme activity, which could lead to the development of new drugs and therapies. Overall, Ethyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate is a promising molecule that has the potential to make significant contributions to various fields, and further research is needed to fully understand its properties and applications.

Synthesis Methods

Ethyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate can be synthesized using several methods, including the reaction of ethyl diazoacetate with 2-oxo-1-pyrrolidine acetamide, the reaction of ethyl diazoacetate with 2-oxo-1-pyrrolidine carboxylic acid, and the reaction of ethyl diazoacetate with 2-oxo-1-pyrrolidine ethyl ester. The most common method is the reaction of ethyl diazoacetate with 2-oxo-1-pyrrolidine acetamide, which yields Ethyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate in high yields and purity.

properties

IUPAC Name

ethyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-2-13-9(12)10(5-6-10)8-4-3-7-11-8/h8,11H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGBKWLZDFRZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)C2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate

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